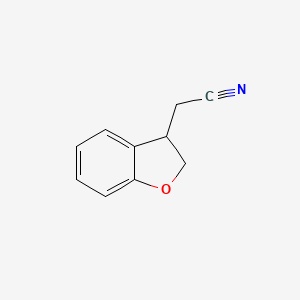

2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

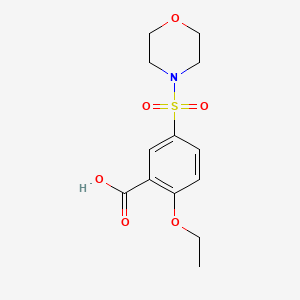

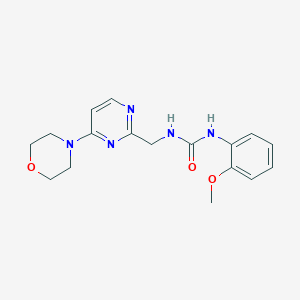

“2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile” is a chemical compound with the CAS Number: 131531-15-2 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 2,3-dihydro-1-benzofuran-3-ylacetonitrile .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8H,5,7H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzofuran derivatives in general can undergo various reactions . For example, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

Catalytic Transformations for Benzofuran Synthesis : The gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters is a notable method for synthesizing 3-iodo-2-acyl benzofurans. This method demonstrates a selective synthetic event involving a [1,2]-iodine shift, a C-O ring-closure, and a C-C bond-formation, installing the ketone functionality into the new benzofuran ring. This process tolerates a variety of substitution patterns and groups, showcasing versatility in functional group compatibility (Fernández-Canelas, Rubio, & González, 2019).

Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles : A method has been developed for synthesizing 2-(2-hydroxyphenyl)acetonitriles through a reaction involving trimethylsilyl cyanide and o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions. This synthesis pathway is noteworthy for its simplicity and efficiency, offering a convenient route to benzofuranones (Wu, Gao, Chen, & Zhou, 2014).

Chemical Sensing and Material Science Applications

- Chemosensor for Cyanide Anion Sensing : A dicyanovinyl-substituted benzofurazan derivative has been developed as an efficient ratiometric chemosensor for cyanide anion detection in aqueous acetonitrile solution. This highlights the application of benzofuran derivatives in the field of chemical sensing, where the mechanism involves the blocking of the ICT (internal charge transfer) process by the nucleophilic addition of cyanide (Liu, Wang, Yang, & He, 2011).

Antioxidant and Biological Activities

- Antioxidant Activity of Benzofuran Derivatives : The synthesis of benzofuran derivatives through a Strecker-type reaction and their subsequent evaluation for antioxidant activity demonstrates the potential biological applications of these compounds. The synthesized compounds showed promising DPPH radical scavenging and ferric reducing antioxidant power, indicating their potential as antioxidants (Ezzatzadeh & Hossaini, 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-(2,3-Dihydro-1-benzofuran-3-yl)acetonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed that the compound may interact with its targets through a series of biochemical reactions .

Biochemical Pathways

Benzofuran derivatives have been found to have a wide range of biological and pharmacological activities , suggesting that this compound may also interact with multiple pathways.

Pharmacokinetics

The compound is known to be a powder at room temperature, which could influence its absorption and distribution .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQIFIPFFDCXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-dimethylsulfamoyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2923665.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2923672.png)

![diethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2923673.png)

![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/no-structure.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923682.png)

![[(3R)-oxan-3-yl]methanol](/img/structure/B2923684.png)